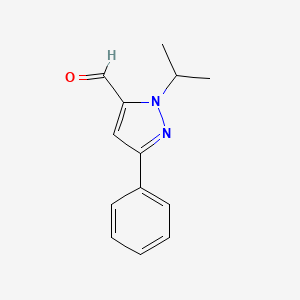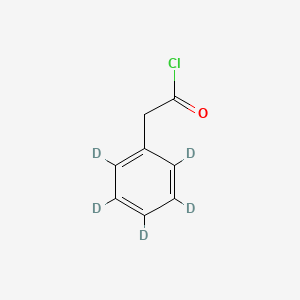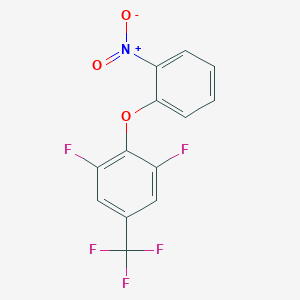
1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with fluorine, nitro, and trifluoromethyl groups. These substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Fluorination: Substitution of hydrogen atoms with fluorine using reagents like fluorine gas or more commonly, Selectfluor.
Ether Formation: Formation of the phenoxy group through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzene compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 1,3-Difluoro-2-(2-aminophenoxy)-5-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for pharmaceutical applications, particularly in drug design and development.
Industry: Used in the manufacture of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-(2-nitrophenoxy)benzene: Lacks the trifluoromethyl group.
1,3-Difluoro-5-(trifluoromethyl)benzene: Lacks the nitrophenoxy group.
2-(2-Nitrophenoxy)-5-(trifluoromethyl)benzene: Lacks the difluoro substituents.
Uniqueness
1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which can impart distinct chemical properties and reactivity. The presence of both electron-withdrawing and electron-donating groups can lead to unique interactions and applications.
Properties
Molecular Formula |
C13H6F5NO3 |
|---|---|
Molecular Weight |
319.18 g/mol |
IUPAC Name |
1,3-difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F5NO3/c14-8-5-7(13(16,17)18)6-9(15)12(8)22-11-4-2-1-3-10(11)19(20)21/h1-6H |
InChI Key |
YHGHUMGYJLLEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



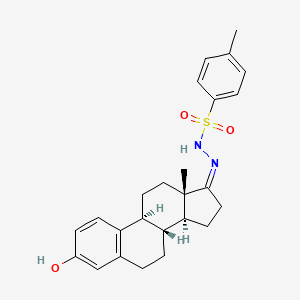
![Ethyl (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]-2,4-pentadienoate](/img/structure/B13429412.png)
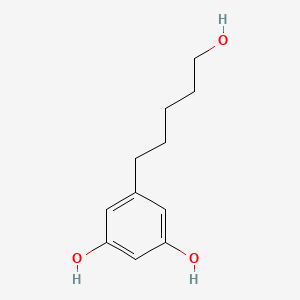

![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)

![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
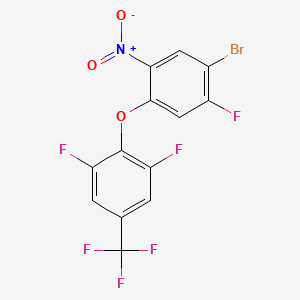
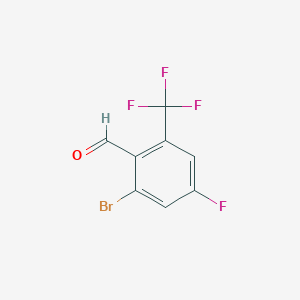
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
